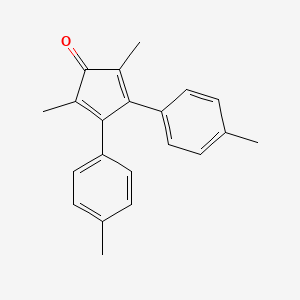
2,5-Dimethyl-3,4-bis(4-methylphenyl)cyclopenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3,4-bis(4-methylphenyl)cyclopenta-2,4-dien-1-one is an organic compound belonging to the class of cyclopentadienones. This compound is characterized by its unique structure, which includes two methyl groups and two 4-methylphenyl groups attached to a cyclopentadienone ring. Cyclopentadienones are known for their applications in organic synthesis and as ligands in organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3,4-bis(4-methylphenyl)cyclopenta-2,4-dien-1-one can be achieved through the Diels-Alder reaction, a well-known method for constructing cyclopentadienone rings. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. The reaction typically requires elevated temperatures and the presence of a catalyst to proceed efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Diels-Alder reaction. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3,4-bis(4-methylphenyl)cyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the cyclopentadienone ring into a cyclopentadiene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the cyclopentadienone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclopentadiene derivatives.
Scientific Research Applications
2,5-Dimethyl-3,4-bis(4-methylphenyl)cyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in organometallic chemistry.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which 2,5-Dimethyl-3,4-bis(4-methylphenyl)cyclopenta-2,4-dien-1-one exerts its effects involves interactions with molecular targets and pathways. For instance, as a ligand in organometallic chemistry, it can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. In biological systems, its derivatives may interact with cellular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylcyclopentadienone: Known for its use as a ligand in organometallic chemistry.
Cyclopentadienone: The parent compound, which is less stable and more reactive.
2,5-Dimethyl-3,4-diphenylcyclopenta-2,4-dien-1-one: A similar compound with phenyl groups instead of 4-methylphenyl groups.
Uniqueness
2,5-Dimethyl-3,4-bis(4-methylphenyl)cyclopenta-2,4-dien-1-one is unique due to the presence of 4-methylphenyl groups, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its applications and interactions compared to similar compounds.
Properties
CAS No. |
65486-27-3 |
|---|---|
Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2,5-dimethyl-3,4-bis(4-methylphenyl)cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C21H20O/c1-13-5-9-17(10-6-13)19-15(3)21(22)16(4)20(19)18-11-7-14(2)8-12-18/h5-12H,1-4H3 |
InChI Key |
KWYMQRQUBJSBRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















